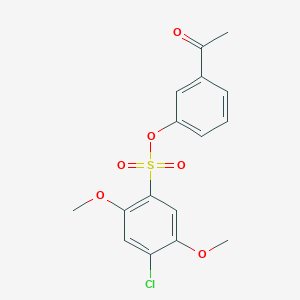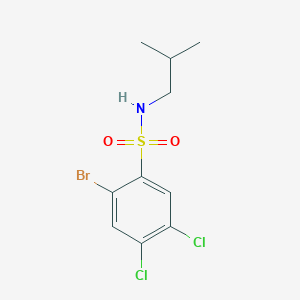
2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of aryl sulfonamides This compound features a benzene ring substituted with bromine, chlorine, and a sulfonamide group attached to an isobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfonamide group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the halogens, while oxidation could lead to sulfonic acids or other oxidized forms.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide exerts its effects would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bromochlorobenzene: A simpler aryl halide with bromine and chlorine substituents on the benzene ring.
2-Bromo-1,4-dichlorobenzene: Another aryl halide with similar halogen substituents but lacking the sulfonamide group.
Uniqueness
What sets 2-bromo-4,5-dichloro-N-(2-methylpropyl)benzene-1-sulfonamide apart from these similar compounds is the presence of the sulfonamide group, which imparts unique chemical and biological properties. This functional group can participate in a wider range of chemical reactions and interactions, making the compound more versatile for various applications.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2NO2S/c1-6(2)5-14-17(15,16)10-4-9(13)8(12)3-7(10)11/h3-4,6,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPEVSYKJQISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
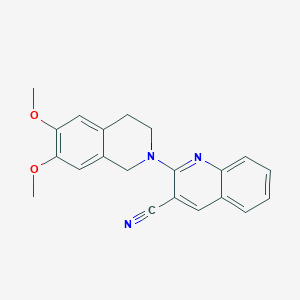
![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
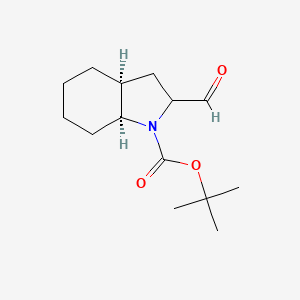
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)
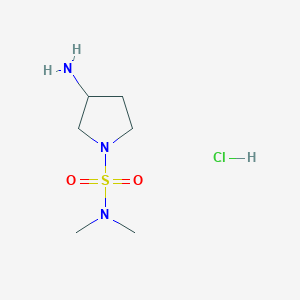
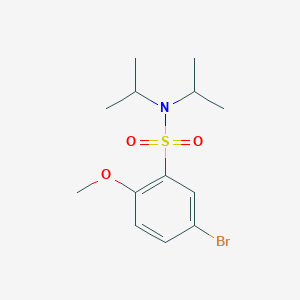
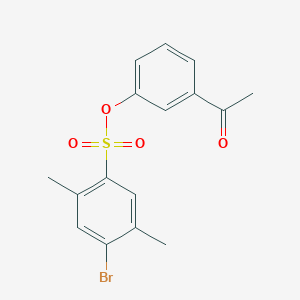
![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451501.png)
![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B7451510.png)
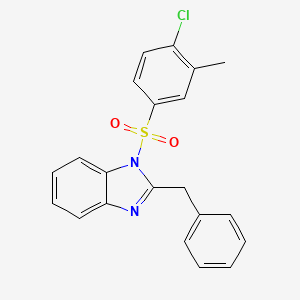
![N-{[1,1'-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451524.png)
![N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide](/img/structure/B7451528.png)
